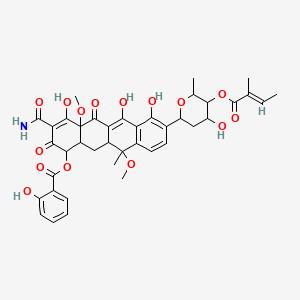
SKI2496
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SKI2496 is a potent and orally Bioavailable Gonadotropin-Releasing Hormone Receptor Antagonist (hGnRHR IC50 = 0.46 nM; max. LH inh. inh. (%, h)= 84%, 12h; LH inh. (24h) = 76%.). SKI2496 exhibited more selective antagonistic activity toward the human GnRH receptors over the GnRHRs in monkeys and rats, and SKI2496 also showed inhibitory effects on GnRH-mediated signaling pathways. Pharmacokinetic and pharmacodynamic evaluations of SKI2496 revealed improved bioavailability and superior gonadotropic suppression activity compared with Elagolix, the most clinically advanced compound. SKI2496 may represent a promising candidate for an orally available hormonal therapy.
Aplicaciones Científicas De Investigación
1. Modulation of Cancer Stem Cells
SKI2496 plays a significant role in the modulation of cancer stem cells. It has been found that enhanced expression of Ski can increase the expression of pluripotency maintaining markers and components of the Sonic hedgehog (Shh) signaling pathway in pancreatic cancer stem cells (CSCs). This suggests that Ski may be important in maintaining the stemness of pancreatic CSCs through modulating the Shh pathway (Li-bin Song et al., 2016).
2. Oncoprotein Activity and Cellular Transformation
SKI also acts as an oncoprotein that can transform cells through regulation of Ubc9, a critical component of cellular sumoylation. This activity of SKI leads to increased MDM2 sumoylation, enhancing p53 degradation. This novel connection between sumoylation and tumorigenesis offers potential new therapeutic targets for cancer (Boxiao Ding et al., 2012).
3. Genetic Mapping and Disease Association
Research has mapped the cellular oncogene SKI, associated with the Sloan-Kettering viruses (SKVs), to human chromosome region 1q22—q24. This region is frequently involved in translocations and other rearrangements in various human tumor types. The study of SKI’s chromosomal localization is significant for understanding its role in oncogenesis and potential links to specific cancers (R. Chaganti et al., 1986).
4. Structural Mechanism in TGF-β Signaling
SKI interacts with Smad proteins, repressing TGF-beta signaling. The structural study of human c-Ski in complex with Smad4 reveals specific recognition patterns that disrupt the formation of a functional complex between Co- and R-Smads. Understanding this mechanism provides insights into how SKI leads to repression of TGF-beta, activin, and BMP responses, which are crucial in various cellular processes (Jia-Wei Wu et al., 2002).
Propiedades
Número CAS |
1308378-95-1 |
|---|---|
Nombre del producto |
SKI2496 |
Fórmula molecular |
C35H36F7N5O5 |
Peso molecular |
739.6918 |
Nombre IUPAC |
(R)-4-((2-(3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-5-(4-((5-(trifluoromethyl)furan-2-yl)methyl)piperazin-1-yl)-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)amino)butanoic acid |
InChI |
InChI=1S/C35H36F7N5O5/c1-22-31(45-17-15-44(16-18-45)19-24-12-13-29(52-24)35(40,41)42)32(50)47(21-28(23-7-3-2-4-8-23)43-14-6-11-30(48)49)33(51)46(22)20-25-26(34(37,38)39)9-5-10-27(25)36/h2-5,7-10,12-13,28,43H,6,11,14-21H2,1H3,(H,48,49)/t28-/m0/s1 |
Clave InChI |
JLKXURLUTOXXPN-NDEPHWFRSA-N |
SMILES |
O=C1C(N2CCN(CC3=CC=C(C(F)(F)F)O3)CC2)=C(C)N(CC4=C(C(F)(F)F)C=CC=C4F)C(N1C[C@H](NCCCC(O)=O)C5=CC=CC=C5)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SKI2496; SKI-2496; SKI 2496. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




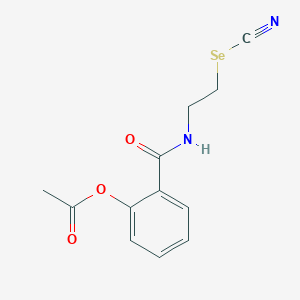
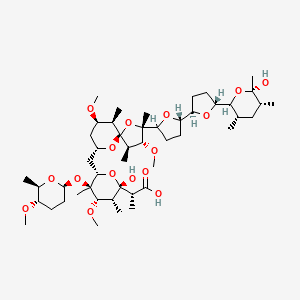
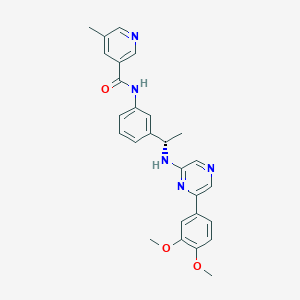
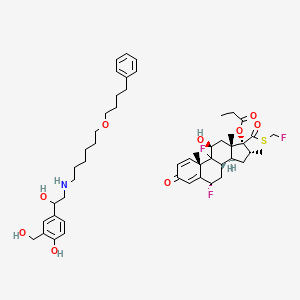
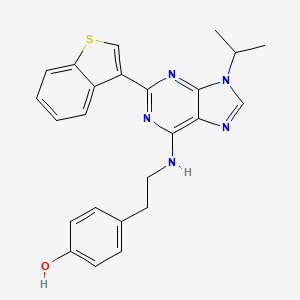
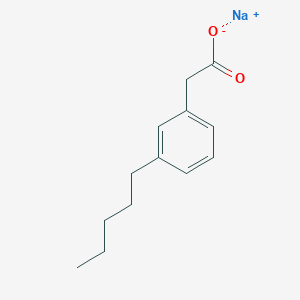
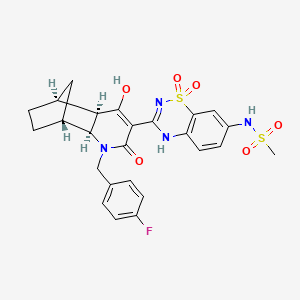

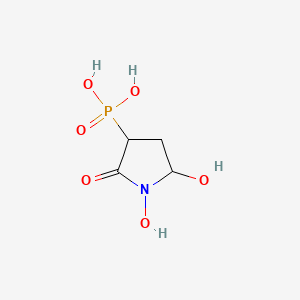
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one](/img/structure/B610804.png)
